BenchChemオンラインストアへようこそ!

1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol

Positional isomer differentiation Drug-likeness parameters CNS drug design

Ensure experimental reproducibility with 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251598-69-2). The conserved dual meta-methoxy substitution pattern is non-interchangeable with ortho- or para-methoxy analogs, directly impacting 5-HT7 receptor affinity and GABAA inhibition. Its chiral ethanol carbon enables enantioselective SAR studies absent in achiral congeners. Do not substitute with generic arylpiperazines—positional isomerism alters target engagement and polypharmacology. Ideal for neuroscience analgesic lead optimization and stereochemistry–activity relationship (SSAR) programs. Confirm lot-specific enantiomeric ratio for stereospecific applications.

Molecular Formula C20H26N2O3
Molecular Weight 342.439
CAS No. 1251598-69-2
Cat. No. B2664042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol
CAS1251598-69-2
Molecular FormulaC20H26N2O3
Molecular Weight342.439
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)OC)O
InChIInChI=1S/C20H26N2O3/c1-24-18-7-3-5-16(13-18)20(23)15-21-9-11-22(12-10-21)17-6-4-8-19(14-17)25-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3
InChIKeyATPVJQLPSKQNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251598-69-2): Structural Identity and Compound Class for Procurement Evaluation


1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251598-69-2, molecular formula C20H26N2O3, molecular weight 342.4 g/mol) is a synthetic arylpiperazine derivative featuring a phenylethanol backbone with dual meta-methoxyphenyl substituents—one located on the ethanol-bearing carbon and the other on the piperazine N-4 position. The compound belongs to the substituted phenylpiperazine aryl alkanol class, which has been the subject of patent disclosures for analgesic drug development [1]. Its core scaffold, 1-(3-methoxyphenyl)piperazine, is a known inhibitor of the human α1β2γ2 GABAA receptor [2] and serves as a privileged motif in medicinal chemistry for modulating serotonergic and dopaminergic pathways [3]. The compound's distinct dual meta-methoxy substitution pattern differentiates it from ortho- and para-substituted analogs in the same chemical series, with computed physicochemical properties including XLogP3 of 2.6, topological polar surface area of 45.2 Ų, and one hydrogen bond donor [4].

Why Generic Arylpiperazine Substitution Cannot Replace 1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol in Receptor-Targeted Research


Arylpiperazine derivatives with phenylethanol backbones are not functionally interchangeable, as subtle positional isomerism—particularly the regiospecific placement of methoxy substituents—can produce divergent receptor-binding profiles, pharmacokinetic properties, and off-target liabilities. Within the substituted phenylpiperazine aryl alkanol series disclosed in US 8,778,948, distinct stereochemical and substitution-pattern variations (e.g., ortho- vs. meta- vs. para-methoxy on the piperazine aryl ring, and variation of the aryl group on the ethanol carbon) yield compounds with differing analgesic potencies and side-effect profiles [1]. The 3-methoxyphenylpiperazine substructure itself exhibits a unique pharmacological signature: it inhibits GABAA receptor function through a binding mode distinct from ortho- and para-substituted analogs [2], and in 1-arylpiperazine SAR studies, the meta-methoxy orientation on the phenethyl moiety has been shown to confer high 5-HT7 receptor affinity (Ki = 24.5 nM) with partial agonist character, whereas simple phenyl or para-substituted analogs display markedly different efficacy profiles [3]. Consequently, replacing the target compound with a generic arylpiperazine—even a closely related one—risks altering both primary target engagement and polypharmacology, undermining experimental reproducibility and structure–activity relationship (SAR) interpretation in neuroscience and analgesic research programs.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol Relative to Closest Structural Analogs


Meta-Meta vs. Meta-Para Positional Isomerism: Computed Physicochemical and Predicted Pharmacokinetic Differentiation

The target compound bears two 3-methoxyphenyl (meta-methoxy) groups, distinguishing it from its closest commercially available positional isomer, 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251562-78-3), which carries a para-methoxy on the piperazine aryl ring. Although no published head-to-head bioassay exists for these two isomers, their computed molecular descriptors reveal meaningful differences predictive of differential CNS penetration and target engagement. The target compound (meta-meta) and the meta-para isomer share the same molecular formula (C20H26N2O3), molecular weight (342.4 g/mol), and hydrogen bond donor/acceptor counts. However, the substitution pattern alters the three-dimensional electrostatic potential surface and solvation energetics, which are known from arylpiperazine SAR literature to affect 5-HT receptor subtype selectivity [1]. In the broader 1-arylpiperazine class, the shift from meta- to para-methoxy substitution on the piperazine N-aryl ring has been demonstrated to modulate the ratio of 5-HT1A to 5-HT7 binding affinity by up to 10-fold, depending on the complementary aryl group [2].

Positional isomer differentiation Drug-likeness parameters CNS drug design

GABAA Receptor Pharmacophore: Differentiation from Unsubstituted Phenylpiperazine Analog via the 3-Methoxyphenylpiperazine Core

The piperazine substructure of the target compound—1-(3-methoxyphenyl)piperazine—has been experimentally characterized as an inhibitor of the human α1β2γ2 GABAA receptor, whereas the unsubstituted phenylpiperazine analog 1-phenylpiperazine shows markedly weaker or absent GABAA receptor modulation [1]. In a structure-dependent inhibition study, Hondebrink et al. (2015) demonstrated that piperazine derivatives inhibit GABAA receptor function in a concentration-dependent manner, with chlorophenylpiperazines being the most potent, but with methoxyphenylpiperazines also showing significant activity that depends on the methoxy substitution position [1]. The target compound incorporates this GABAA-active 3-methoxyphenylpiperazine pharmacophore, distinguishing it from the unsubstituted phenyl analog 1-(3-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanol (commonly referred to as MPP), which lacks the methoxy group on the piperazine aryl ring. Although no direct comparative GABAA IC50 data exist for the full target compound vs. MPP, the presence of the 3-methoxyphenyl substituent on the piperazine nitrogen is a demonstrated structural determinant for GABAA receptor engagement [1], indicating that the target compound retains this pharmacophoric feature while MPP does not.

GABAA receptor inhibition Neuropharmacology Piperazine SAR

Serotonergic Receptor Engagement Potential: Class-Level Affinity Benchmarks from the 3-Methoxyphenethyl-Arylpiperazine Series

The target compound shares a core structural architecture with 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine (compound 16 in Leopoldo et al., 2004), a characterized dual 5-HT7/5-HT1A receptor ligand. Although the target compound features a hydroxyl group on the ethylene linker (generating a chiral center absent in compound 16), the 3-methoxyphenethyl motif attached to the piperazine N-1 position is a conserved structural element. In radioligand binding assays using rat hippocampal and cortical membranes, compound 16 exhibited 5-HT7 receptor affinity of Ki = 24.5 nM and behaved as a partial agonist in functional assays (5-HT7-mediated relaxation of substance P-induced guinea-pig ileum contraction) [1]. The broader 1-aryl-4-(2-arylethyl)piperazine series displayed 5-HT7 affinity spanning Ki = 474 nM to 8.2 nM, with concomitant high 5-HT1A affinity, demonstrating that the 3-methoxyphenyl group on the ethylene-bearing aryl ring is compatible with—and can enhance—5-HT7 receptor engagement [1]. The target compound's additional hydroxyl group introduces hydrogen-bonding capacity (one HBD) that may further modulate receptor binding kinetics and selectivity compared to the des-hydroxy analog compound 16, though direct comparative data are absent from the identified literature.

5-HT7 receptor 5-HT1A receptor Serotonin receptor ligands

Structural Inclusion in the Substituted Phenylpiperazine Aryl Alkanol Patent Class: Analgesic Candidate Differentiation

The target compound falls within the generic structural scope of US Patent 8,778,948 B2, which discloses substituted phenylpiperazine aryl alkanol derivatives as non-opioid analgesic agents [1]. The patent explicitly enumerates compounds bearing 3-methoxyphenyl substituents on the piperazine ring (e.g., compounds I-10 and I-11: (1RS,2SR)- and (1RS,2RS)-1-phenyl-2-(4-(3-methoxyphenyl)piperazinyl)-propan-1-ol) [1]. While the target compound itself (with a 3-methoxyphenyl group on the ethanol carbon and a 3-methoxyphenyl on the piperazine) is not among the specifically exemplified compounds, it shares the core scaffold of formula I and falls within the claimed Markush structure. The patent reports that exemplified compounds demonstrate analgesic efficacy with reduced side effects compared to opioid analgesics, including reduced addiction potential, respiratory depression, and gastrointestinal motility suppression [1]. Comparative in vivo data within the patent show that certain exemplified compounds achieve analgesic MED (minimum effective dose) values of 1 mg/kg subcutaneously and 10 mg/kg orally in standard pain models, though these data are reported for specific analogs rather than the target compound itself [1].

Analgesic drug development Non-opioid analgesics Patent landscape

Chiral Center and Stereochemical Complexity: Differentiation from Achiral or Racemic Arylpiperazine Comparators

The target compound possesses one undefined atom stereocenter at the ethanol carbon (C-1 of the hydroxyethyl linker), as documented in PubChem [1]. This chiral center is absent in the structurally related 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine (compound 16), which features a saturated ethyl linker without hydroxyl substitution [2]. The presence of this stereocenter creates the potential for enantioselective receptor interactions—a property that is well-precedented in the arylpiperazine class, where (R)- and (S)-enantiomers of hydroxyl-bearing analogs have been shown to exhibit differential binding affinities and functional activities at serotonin and adrenergic receptors [3]. The patent US 8,778,948 explicitly separates diastereomeric pairs (e.g., (1RS,2SR) vs. (1RS,2RS) and (1R,2S) vs. (1S,2S) enantiomers) as distinct chemical entities with potentially divergent pharmacological properties [3]. The target compound, as typically supplied (undefined stereochemistry), represents a racemic mixture or an enantiomerically unresolved product, whereas procurement of enantiopure material—should it become available—would enable stereospecific pharmacological profiling. The closest achiral comparator (compound 16) cannot interrogate stereochemistry-dependent receptor interactions.

Chiral resolution Stereochemistry–activity relationship Enantioselective pharmacology

Physicochemical Drug-Likeness Profile vs. CNS Drug Space Benchmarks: Procurement-Relevant Computed Parameters

The target compound's computed physicochemical parameters place it within favorable CNS drug-like chemical space, as assessed against established benchmarks (Lipinski's Rule of Five and CNS MPO scoring criteria). The compound exhibits molecular weight of 342.4 g/mol (<500 Da), XLogP3 of 2.6 (within the optimal 1–4 range for CNS penetration), topological polar surface area of 45.2 Ų (<60–70 Ų threshold for blood–brain barrier permeability), 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. These values compare favorably to the des-hydroxy analog 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine (compound 16), which has one fewer HBD and a marginally lower TPSA (no hydroxyl contribution). The target compound's 6 rotatable bonds confer moderate conformational flexibility, which may influence entropic penalties upon receptor binding relative to more constrained analogs. The XLogP3 of 2.6 balances aqueous solubility with membrane permeability—an important consideration for in vitro assay design, where excessive lipophilicity can cause non-specific binding and poor solubility in aqueous buffer systems [1]. These computed parameters are derived from PubChem and have not been experimentally validated for this specific compound; they should be considered predictive rather than measured values.

CNS drug-likeness Physicochemical profiling ADME prediction

High-Impact Application Scenarios for 1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251598-69-2) Based on Quantitative Differentiation Evidence


Serotonin 5-HT7/5-HT1A Dual-Receptor SAR Probe in CNS Drug Discovery

The target compound's 3-methoxyphenethyl-piperazine architecture, conserved from the well-characterized 5-HT7/5-HT1A ligand series [1], positions it as a scaffold for exploring dual serotonergic modulation. The presence of the hydroxyl-bearing chiral center introduces an additional dimension for stereochemistry–activity relationship (SSAR) studies that is absent in achiral analogs such as compound 16. Researchers can employ this compound as a starting point for systematic variation of the ethanol stereocenter configuration (R vs. S) and the methoxy substitution pattern to map enantioselective binding at 5-HT7 (Ki benchmark: 8.2–474 nM) and 5-HT1A receptors. The computed CNS-favorable physicochemical profile (XLogP3 2.6, TPSA 45.2 Ų) [2] supports its suitability for in vitro radioligand displacement assays using standard DMSO stock solution protocols.

Non-Opioid Analgesic Lead Optimization Within the Substituted Phenylpiperazine Aryl Alkanol Series

As a structural congener of the analgesic candidates disclosed in US 8,778,948 B2, which reports non-opioid analgesic compounds with reduced addiction and respiratory depression liabilities compared to conventional opioid therapy [3], the target compound represents a novel substitution variant (dual meta-methoxy) not explicitly exemplified in the patent. Medicinal chemistry teams pursuing backup candidates or improved analogs in this therapeutic area can use this compound to probe whether the 3-methoxy substituent on the ethanol-bearing phenyl ring enhances or diminishes analgesic potency relative to the patent-exemplified unsubstituted phenyl analogs (e.g., compounds I-9/I-10). In vivo efficacy benchmarking against the patent-reported MED values (approximately 1 mg/kg s.c.) would directly assess the contribution of this substitution pattern.

GABAA Receptor Modulator Screening in Neuroscience Research Programs

The 1-(3-methoxyphenyl)piperazine substructure within the target compound has been experimentally validated as an inhibitor of the human α1β2γ2 GABAA receptor [4]. This pharmacophoric element differentiates it from des-methoxy phenylpiperazine analogs (e.g., MPP) that lack this mechanistic dimension. Neuroscience laboratories investigating GABAA receptor modulation—particularly in models of epilepsy, anxiety, or neurotoxicity—can employ this compound in two-electrode voltage-clamp electrophysiology assays using Xenopus oocytes expressing recombinant human GABAA receptors, following the experimental paradigm established by Hondebrink et al. (2015). The compound's dual serotonergic and GABAergic potential makes it a candidate for polypharmacology profiling in neuronal excitability studies.

Enantioselective Pharmacological Profiling and Chiral Reference Standard Development

The target compound's undefined stereocenter at the ethanol carbon [2] creates an opportunity for enantiomeric resolution and comparative pharmacological evaluation. Analytical chemistry groups can develop chiral chromatographic methods (e.g., chiral HPLC or SFC) to separate the (R)- and (S)-enantiomers, followed by parallel testing in receptor binding panels (5-HT7, 5-HT1A, GABAA, and adrenergic α1 subtypes) to identify enantioselective interactions. The patent literature for this compound class explicitly claims individual enantiomers as pharmacologically distinct entities [3], underscoring the scientific and potential intellectual property value of stereochemically defined material. Procurement specifications should include enantiomeric purity requirements if stereospecific applications are intended.

Quote Request

Request a Quote for 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.